
Butane-1,4-diyl bis(diethylcarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diyl bis(diethylcarbamate) is an organic compound with potential applications in various fields such as chemistry, biology, and industry. It is characterized by its unique structure, which includes a butane backbone with diethylcarbamate groups attached at both ends. This compound is of interest due to its potential reactivity and utility in various synthetic and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(diethylcarbamate) typically involves the reaction of butane-1,4-diol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of butane-1,4-diol are replaced by diethylcarbamate groups. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of butane-1,4-diyl bis(diethylcarbamate) can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and consistency of the production process, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
Butane-1,4-diyl bis(diethylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of butane-1,4-diamine and other reduced derivatives.
Substitution: The diethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamates, while reduction can produce amines .
科学研究应用
Butane-1,4-diyl bis(diethylcarbamate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the development of biochemical assays and as a reagent in various biological experiments.
Industry: Used in the production of coatings, adhesives, and other industrial materials.
作用机制
The mechanism of action of butane-1,4-diyl bis(diethylcarbamate) involves its interaction with specific molecular targets and pathways. The diethylcarbamate groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
相似化合物的比较
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar in structure but with furan-2-carboxylate groups instead of diethylcarbamate.
Ethylene bis(dimethyldithiocarbamate): Contains ethylene backbone with dimethyldithiocarbamate groups.
Uniqueness
Butane-1,4-diyl bis(diethylcarbamate) is unique due to its specific functional groups and reactivity.
属性
CAS 编号 |
31035-91-3 |
|---|---|
分子式 |
C14H28N2O4 |
分子量 |
288.38 g/mol |
IUPAC 名称 |
4-(diethylcarbamoyloxy)butyl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H28N2O4/c1-5-15(6-2)13(17)19-11-9-10-12-20-14(18)16(7-3)8-4/h5-12H2,1-4H3 |
InChI 键 |
BZBKIJMVKLUTBT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OCCCCOC(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


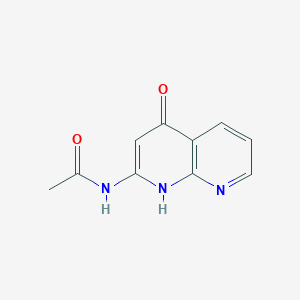
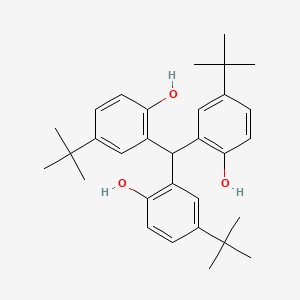
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

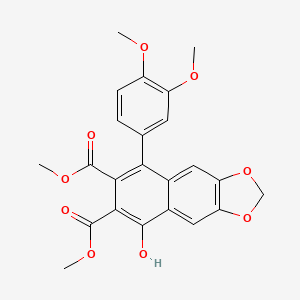


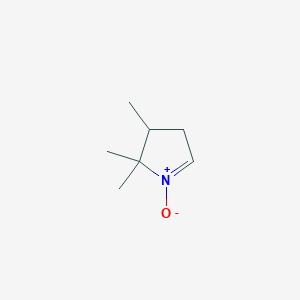
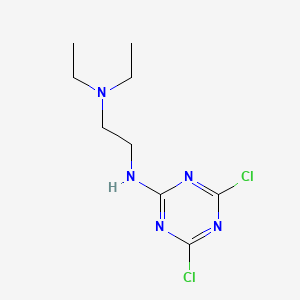
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
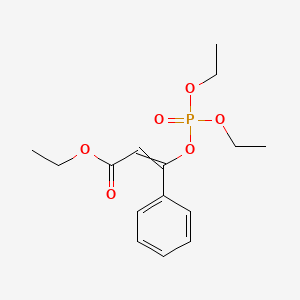
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

